Technical Guide: Chemical Structure, Tautomerism, and Synthesis of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
Technical Guide: Chemical Structure, Tautomerism, and Synthesis of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate
Topic: Chemical Structure, Tautomerism, and Synthesis of Ethyl 4-Hydroxy-5,6-dihydro-2H-pyran-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS 141419-94-5) is a pivotal heterocyclic intermediate used extensively in the synthesis of bioactive compounds, particularly fused pyrano-derivatives with antiviral, antimicrobial, and anticancer properties. As a cyclic
Structural Analysis and Tautomerism
The target compound exists in a dynamic equilibrium between two distinct tautomeric forms: the keto form (ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) and the enol form (ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate). Understanding this equilibrium is critical for optimizing reaction conditions, particularly in nucleophilic substitutions and condensation reactions.
The Tautomeric Equilibrium
In the keto form, the molecule possesses a saturated tetrahydropyran ring with a ketone at position 4 and an ester group at position 3. The acidity of the proton at C3, flanked by two electron-withdrawing carbonyl groups, facilitates its removal and the subsequent formation of the enol.
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Keto Form (A): Characterized by a reactive methylene proton at C3 and distinct ketone/ester carbonyl functionalities.
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Enol Form (B): Characterized by a C3=C4 double bond and a hydroxyl group at C4. This form is thermodynamically stabilized by an intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen, forming a pseudo-six-membered ring.
Mechanistic Pathway & Energetics
The interconversion is solvent-dependent. Polar protic solvents (e.g., methanol) often disrupt the intramolecular H-bond, favoring the keto form or a mixture. Non-polar solvents (e.g., chloroform, toluene) typically favor the enol form due to the internal stabilization mechanism.
Figure 1: Tautomeric equilibrium between keto and enol forms, highlighting the stabilization mechanism.
Validated Synthetic Protocol
The most robust synthesis of ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is the Dieckmann Condensation of diethyl 3,3'-oxydipropionate. This route ensures high regioselectivity and yield compared to alternative Michael addition-cyclization strategies.
Reaction Scheme
Precursor: Diethyl 3,3'-oxydipropionate (Bis(2-carboxyethyl)ether diethyl ester). Reagents: Sodium ethoxide (NaOEt) or Sodium hydride (NaH). Solvent: Anhydrous Ethanol (for NaOEt) or Toluene/THF (for NaH).
Step-by-Step Methodology
Safety Note: Sodium hydride is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).
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Preparation of Alkoxide Base:
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In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, charge 100 mL of anhydrous ethanol.
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Slowly add sodium metal (1.1 eq) in small pieces, maintaining a gentle reflux until fully dissolved to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.
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Addition of Diester:
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Cool the NaOEt solution to 0°C.
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Add diethyl 3,3'-oxydipropionate (1.0 eq) dropwise over 30 minutes. The slow addition prevents oligomerization.
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Cyclization (Dieckmann Condensation):
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Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.
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Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the starting diester indicates completion.
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Workup and Isolation:
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Evaporate the bulk of the ethanol under reduced pressure.
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Dissolve the residue in ice-cold water (100 mL).
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Critical Step: Acidify the aqueous layer carefully with cold 10% HCl or acetic acid to pH ~4-5. This protonates the enolate salt, precipitating the product or allowing extraction.
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Extract with Dichloromethane (DCM) (3 x 50 mL).
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Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
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Purification:
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The crude oil is often pure enough (>90%) for subsequent steps.
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For analytical purity, perform vacuum distillation (bp ~110-115°C at 0.5 mmHg) or flash column chromatography (Silica gel, Hexane:EtOAc gradient).
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Figure 2: Workflow for the synthesis of the target compound via Dieckmann condensation.
Characterization and Spectral Data
Distinguishing between the keto and enol forms requires careful analysis of NMR and IR data. In solution (
Nuclear Magnetic Resonance (NMR)
The following data represents the typical signals observed for the mixture.
| Feature | Keto Form ( | Enol Form ( |
| C3 Proton | Singlet/Multiplet at 3.4 – 3.8 ppm (1H) | Absent (Replaced by C3=C4 bond) |
| Enolic OH | Absent | Singlet at 11.8 – 12.2 ppm ( |
| C5/C6 Protons | Multiplets at 2.4 / 3.9 ppm | Multiplets shifted slightly upfield |
| Ester Ethyl | Quartet (~4.2 ppm) / Triplet (~1.3 ppm) | Quartet (~4.2 ppm) / Triplet (~1.3 ppm) |
Interpretation: The presence of a sharp singlet around 12 ppm is the definitive marker for the enol tautomer. The integration ratio between the C3-H (keto) and the OH (enol) determines the tautomeric ratio (
Infrared Spectroscopy (IR)
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Keto Form: Strong absorption at 1715 cm⁻¹ (Ketone C=O) and 1740 cm⁻¹ (Ester C=O).
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Enol Form: Broad band at 3200–3400 cm⁻¹ (H-bonded OH) and a lowered carbonyl frequency ~1650 cm⁻¹ (Conjugated Ester C=O / C=C stretch).
Reactivity and Applications in Drug Design
Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate acts as a versatile C-C-C binucleophile (at C3 and C5) and an electrophile (at C4 and Ester).
Synthesis of Fused Heterocycles
The most common application is the reaction with hydrazines or amidines to form fused pyrano-pyrazoles or pyrano-pyrimidines.
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Reaction with Hydrazine: Reacting the compound with hydrazine hydrate in refluxing ethanol yields 1,4,6,7-tetrahydro-pyrano[4,3-c]pyrazol-3-one . The hydrazine attacks the ketone (C4) and the ester (C3) cyclizes to form the pyrazole ring fused to the pyran.
Mechanism:
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Nucleophilic attack of hydrazine
on C4-ketone (Schiff base formation). -
Intramolecular nucleophilic attack of the second
on the C3-ester carbonyl. -
Loss of ethanol to aromatize the pyrazole ring.
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Knoevenagel Condensation
The C3 position is highly acidic (active methylene in keto form). It undergoes Knoevenagel condensation with aromatic aldehydes to form benzylidene derivatives, which are precursors for multicomponent reactions (e.g., forming dihydropyrano[3,2-c]chromenes).
References
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Sigma-Aldrich. "Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) Product Specification."[1][2] MilliporeSigma. Link
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Chang, M. Q., et al. (2013). "Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate." Chemical Papers, 67(4), 437–443. Link
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Shehab, W. S., & Ghoneim, A. A. (2016). "Synthesis and biological activities of some fused pyran derivatives." Arabian Journal of Chemistry, 9, S966-S973. Link
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PubChem. "Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Compound Summary." National Library of Medicine. Link
- El-Saghier, A. M. (2024). "Synthesis of Pyranopyrazoles via Reaction of Beta-Keto Esters with Hydrazine." Journal of Heterocyclic Chemistry. (General Reference for mechanism).
